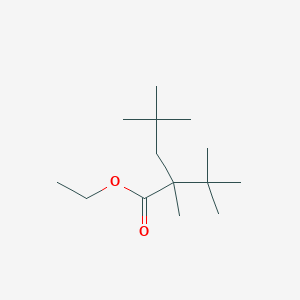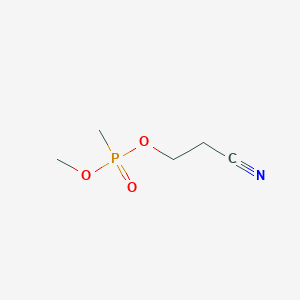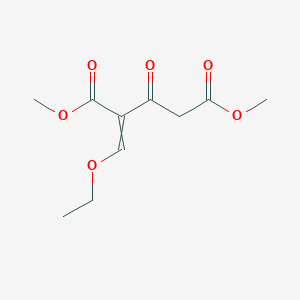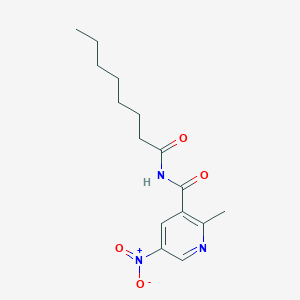
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and an octanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the nitration of pyridine to introduce the nitro group. This can be achieved by reacting pyridine with nitric acid in the presence of sulfuric acid. The resulting nitropyridine is then subjected to Friedel-Crafts acylation to introduce the octanoyl group. Finally, the methyl group is introduced via alkylation using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-nitropyridine: Shares the nitro and methyl groups but lacks the octanoyl group.
5-Nitro-2-octanoylpyridine: Similar structure but without the methyl group.
2-Methyl-5-nitro-N-butanoylpyridine-3-carboxamide: Similar structure with a shorter acyl chain
Uniqueness: 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide is unique due to the presence of both the nitro and octanoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59290-58-3 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-methyl-5-nitro-N-octanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-4-5-6-7-8-14(19)17-15(20)13-9-12(18(21)22)10-16-11(13)2/h9-10H,3-8H2,1-2H3,(H,17,19,20) |
InChI-Schlüssel |
DVHVTTUHOIZFCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


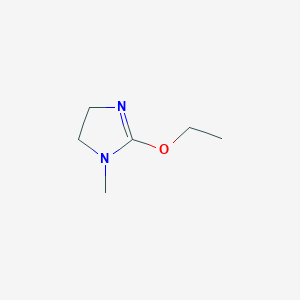
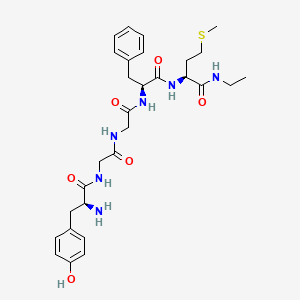




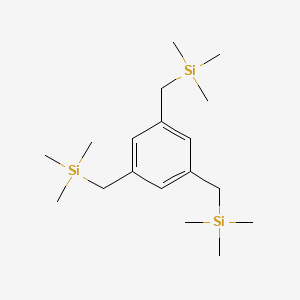
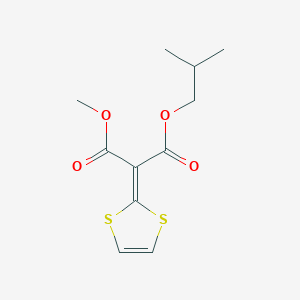
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
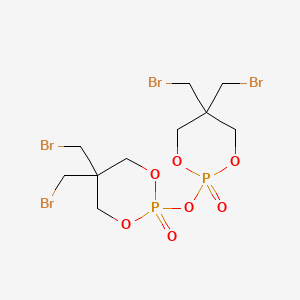
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
